Cas no 81053-49-8 ((E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate)
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
- (E)-methyl-3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
- 4--trans-zimtsaeure-methylester
- methyl (E)-4-(3'-methylbut-2'-enyloxy)cinnamate
- methyl (E)-4-(3'-methylbut-2-enyloxy)cinnamate
- methyl 4-isoprenyloxy-trans-cinnamate
- methyl-trans-coumarate dimethyl allyl ether
- 2-Propenoic acid, 3-[4-[(3-methyl-2-butenyl)oxy]phenyl]-, methyl ester, (E)- (9CI)
- Methyl (2E)-3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-2-propenoate (ACI)
- Methyl trans-4-(prenyloxy)cinnamate
- Methyl 4-prenyloxycinnamate
- CHEMBL2376526
- methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
- Methyl (E)-3-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)acrylate
- 81053-49-8
- AKOS040762045
- (E)-3-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-propenoic acid methyl ester
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- Inchi: 1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
- InChI Key: DBMLKNYVORYESN-RMKNXTFCSA-N
- SMILES: C(/C1C=CC(OC/C=C(\C)/C)=CC=1)=C\C(=O)OC
Computed Properties
- Exact Mass: 246.125594432g/mol
- Monoisotopic Mass: 246.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.594
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Color/Form: Powder
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18140-5 mg |
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate |
81053-49-8 | 5mg |
¥2880.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4533-1 mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 1mg |
¥1475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4533-5mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 5mg |
¥ 1900 | 2024-07-19 | ||
| Cooke Chemical | M4053535-5mg |
Methyl4-prenyloxycinnamate |
81053-49-8 | 99% | 5mg |
RMB 1368.00 | 2025-02-21 | |
| TargetMol Chemicals | TN4533-5 mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 98% | 5mg |
¥ 1,900 | 2023-07-10 | |
| TargetMol Chemicals | TN4533-1 mL * 10 mM (in DMSO) |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-15 | |
| TargetMol Chemicals | TN4533-1 ml * 10 mm |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 1 ml * 10 mm |
¥ 2000 | 2024-07-19 | ||
| Aaron | AR01V446-25mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 99% | 25mg |
$1067.00 | 2025-02-13 | |
| Aaron | AR01V446-5mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 99% | 5mg |
$339.00 | 2025-02-13 | |
| Aaron | AR01V446-10mg |
Methyl 4-prenyloxycinnamate |
81053-49-8 | 99% | 10mg |
$539.00 | 2025-02-13 |
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Production Method
Production Method 1
Production Method 2
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, rt
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, reflux
Production Method 6
2.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, reflux
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Raw materials
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Preparation Products
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate
Exploring (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate (CAS 81053-49-8): A Comprehensive Overview
(E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate, with the CAS number 81053-49-8, is a synthetic organic compound that has garnered significant attention in various scientific and industrial fields due to its unique structural properties and versatile applications. This ester derivative, characterized by its conjugated system and phenylpropene backbone, serves as a key intermediate in the synthesis of more complex molecules. Its molecular formula is C15H18O3, and it features a trans configuration (E-isomer) which enhances its stability and reactivity in chemical reactions. The compound's structure includes a methoxy group and a prenyl ether moiety, contributing to its lipophilicity and potential bioactivity. Researchers often refer to it by synonyms such as methyl (E)-3-[4-(3-methylbut-2-en-1-yloxy)phenyl]acrylate, highlighting its role in organic synthesis and material science. In recent years, with the growing interest in sustainable chemistry and green synthesis methods, compounds like this are being explored for their eco-friendly applications, aligning with global trends toward reducing environmental impact. This has made it a hot topic in AI-driven drug discovery and computational chemistry, where machine learning models predict its properties for optimized use in pharmaceuticals and cosmetics.
The chemical properties of CAS 81053-49-8 make it a valuable compound in multiple domains. It exhibits moderate solubility in organic solvents like ethanol and acetone, which facilitates its use in laboratory settings and industrial processes. Its UV absorption characteristics are particularly noteworthy, as they allow for applications in photoprotective agents and sunscreen formulations, a area gaining traction due to increased consumer awareness about skin health and UV radiation risks. Searches for "natural UV filters" and "chemical sunscreens" have surged, and this compound's ability to absorb harmful rays positions it as a potential ingredient in next-generation skincare products. Additionally, its antioxidant potential is under investigation, linking it to trends in anti-aging research and cosmeceuticals, where users frequently search for "effective antioxidant compounds" or "novel cosmetic ingredients." The compound's stability under various pH conditions further enhances its utility in formulations, making it a subject of interest in formulation chemistry and product development. Moreover, with the rise of personalized medicine, AI tools are being used to model its interactions with biological systems, answering common queries like "how do ester compounds affect skin?" or "what are the benefits of phenylpropenoates in cosmetics?"
In terms of applications, (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate is primarily utilized as a key synthetic intermediate in the production of flavonoids and other phenolic compounds, which are prevalent in nutraceuticals and dietary supplements. This aligns with the current hotspot of "plant-based bioactives" and "natural health products," as consumers increasingly seek alternatives to synthetic additives. For instance, it can be transformed into derivatives that mimic natural antioxidants found in fruits and vegetables, addressing search trends like "sources of natural antioxidants" or "chemicals for healthy aging." In the agrochemical industry, it shows promise as a precursor for biopesticides, contributing to sustainable farming practices—a topic frequently searched in relation to "eco-friendly pesticides" and "crop protection innovations." The compound's role in material science is also emerging, with studies exploring its use in polymeric materials and coatings that require UV resistance, tapping into trends like "advanced materials for sustainability" and "smart coatings technology." Furthermore, in pharmaceutical research, it is investigated for its potential anti-inflammatory and antimicrobial properties, though it is not classified as a drug; this connects to common AI-searched questions such as "what are the medical uses of phenylpropenoates?" or "how are esters used in medicine?"
The market dynamics for CAS 81053-49-8 reflect broader industry trends toward innovation and sustainability. With a global push for green chemistry and circular economy principles, the demand for such compounds is rising, particularly in regions like Europe and North America where regulations favor environmentally friendly products. Searches for "sustainable chemical suppliers" or "eco-friendly intermediates" often highlight compounds like this, driving its commercial viability. In the cosmetics market, which is valued at billions annually, there is a growing niche for "clean beauty" ingredients, and (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate fits well due to its synthetic yet bio-inspired nature. AI and big data analytics are being employed to optimize its production processes, reducing waste and energy consumption—a response to queries like "how to make chemical synthesis more efficient?" or "AI in chemical manufacturing." Additionally, the compound's stability and low toxicity profile make it suitable for consumer products, aligning with search trends on "safe chemical ingredients" and "non-toxic formulations." As research continues, future applications may expand into renewable energy sectors, such as in organic photovoltaics, answering emerging questions like "can organic compounds improve solar cells?"
In conclusion, (E)-methyl 3-[4-(3-methylbut-2-enyloxy)phenyl]prop-2-enoate (CAS 81053-49-8) is a multifaceted compound with significant potential across various industries. Its unique chemical structure, combined with growing interest in sustainable and health-oriented applications, positions it as a valuable asset in modern science and technology. By leveraging AI and computational tools, researchers can further unlock its capabilities, addressing common search queries and hotspot topics like "green chemistry innovations" and "future of cosmetic ingredients." As the world moves towards more eco-conscious practices, this compound exemplifies how synthetic chemistry can contribute to positive societal impacts, without compromising on safety or performance. For those interested in deeper insights, exploring its synthetic pathways and commercial availability through reputable sources is recommended, ensuring alignment with the latest advancements and regulatory standards.
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